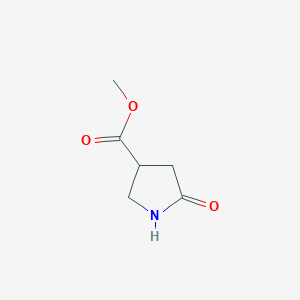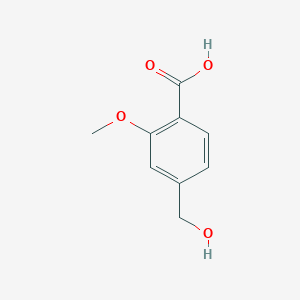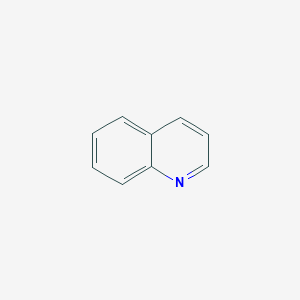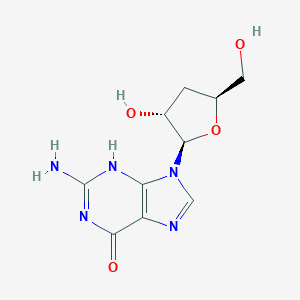
3'-Desoxiguanosina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3'-Deoxyguanosine analogs involves various chemical strategies. For instance, 3-methyl-2'-deoxyguanosine was obtained through a sequence involving conversion into a tricyclic derivative followed by methylation and removal of blocking systems, highlighting the complexity and precision required in synthesizing nucleoside analogs (Golankiewicz, Ostrowski, & Folkman, 1990). Additionally, 2'- and 3'-amino-3'-deoxyguanosine compounds have been synthesized to probe metal ion interactions, illustrating the role of synthetic analogs in understanding biochemical mechanisms (Dai, Lea, Lu, & Piccirilli, 2007).
Molecular Structure Analysis
The molecular structure of 3'-Deoxyguanosine and its analogs plays a crucial role in their interaction with biological molecules. For example, the synthesis of the self-complementary hexamer using the O-3'-phosphoramidite of a modified nucleoside showcased the importance of molecular structure in forming duplexes and influencing helical pitch (Seela & Driller, 1985).
Chemical Reactions and Properties
Chemical reactions involving 3'-Deoxyguanosine and its derivatives reveal their reactivity and potential biological significance. For instance, the reactivity of 3'-amino-3'-deoxyguanosine with nucleoside 5'-phosphorimidazolides suggests a broader range of efficient template-directed syntheses compared to parent nucleosides (Zieliński & Orgel, 1985).
Physical Properties Analysis
The physical properties of 3'-Deoxyguanosine derivatives, such as stability and solubility, are influenced by their unique molecular structures. For instance, 1,N2-ethenodeoxyguanosine shows greater stability of its glycosyl bond compared to unmodified deoxyguanosine, demonstrating the impact of structural modifications on physical properties (Kuśmierek & Singer, 1992).
Chemical Properties Analysis
The chemical properties of 3'-Deoxyguanosine and its analogs, such as their reactivity with other molecules and ability to form specific structures, are crucial for their biological functions. The synthesis and self-assembling properties of 8-aryl-2'-deoxyguanosine derivatives, for example, highlight how chemical modifications can enhance the stability and specificity of G-quadruplex supramolecules (Gubala, Betancourt, & Rivera, 2004).
Aplicaciones Científicas De Investigación
Síntesis de fármacos anticancerígenos
La 3'-desoxiguanosina es un intermedio medicinal clave que podría usarse para sintetizar fármacos anticancerígenos . Es valioso para sintetizar fármacos nucleósidos antitumorales como la 2-fluoro-2'-desoxiadenosina y la 2-cloro-2'-desoxiadenosina .
Biomarcador en diabetes tipo 2
La this compound se puede utilizar como material de partida para sintetizar 8-oxo-7, 8-dihidro-2'-desoxiguanosina (8-oxodG), un biomarcador de la diabetes tipo 2 . Esto lo convierte en un compuesto importante en el campo de la investigación médica, particularmente en el estudio de las enfermedades metabólicas.
Síntesis eficiente utilizando enzimas modificadas genéticamente
Se propuso una cascada enzimática que utiliza timidina fosforilasa de Escherichia coli (EcTP) y purina nucleósido fosforilasa de Brevibacterium acetylicum (BaPNP) en una catálisis celular completa en un solo recipiente para la síntesis eficiente de la 2'-desoxiguanosina . Este método es más económico en átomos y produce menos productos secundarios en comparación con los métodos químicos tradicionales .
Biomarcadores de daño oxidativo al ADN
La 8-oxoguanina (8-oxoG) y su nucleótido 8-oxo-2'-desoxiguanosina (8-oxodG), los productos de oxidación de la guanina y la desoxiguanosina, respectivamente, se consideran los biomarcadores más importantes del daño oxidativo al ADN . La cuantificación de estos compuestos en orina, sangre, tejido y saliva es esencial para determinar los efectos generales del estrés oxidativo .
Evaluación de riesgos para diversas enfermedades
Los niveles de 8-oxoG y 8-oxodG en muestras biológicas se pueden utilizar para evaluar el riesgo, diagnosticar y evaluar el tratamiento de enfermedades autoinmunes, inflamatorias, neurodegenerativas y cardiovasculares, diabetes, cáncer y otras enfermedades relacionadas con la edad .
Cromatografía líquida de alta resolución con detección electroquímica (HPLC-ECD)
La HPLC-ECD se emplea en gran medida para la determinación de 8-oxoG y 8-oxodG en muestras biológicas debido a su alta selectividad y sensibilidad, hasta el rango femtomolar . Esta técnica es relevante para la investigación en salud y el estudio del daño oxidativo al ADN<a aria-label="2: HPLC–ECD is largely employed for 8-oxoG and 8-oxodG determination in biological samples due to its high selectivity and sensitivity, down to the femtomolar range2" data-citationid="f
Mecanismo De Acción
Target of Action
3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .
Mode of Action
It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.
Biochemical Pathways
3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .
Result of Action
Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .
Direcciones Futuras
The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIAVZITJBGSM-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957487 | |
| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3608-58-0 | |
| Record name | 3-Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-deoxyguanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



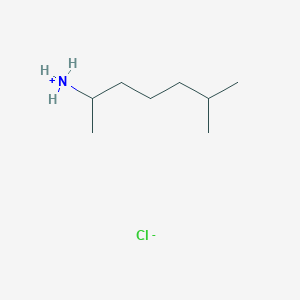

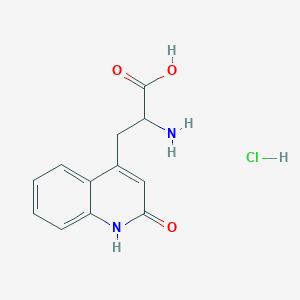
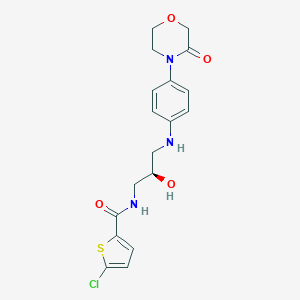
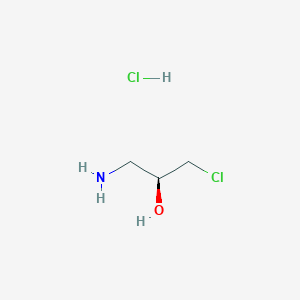
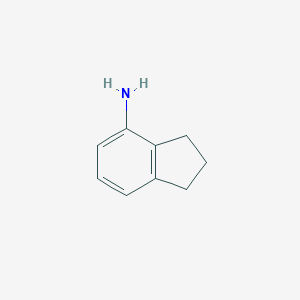
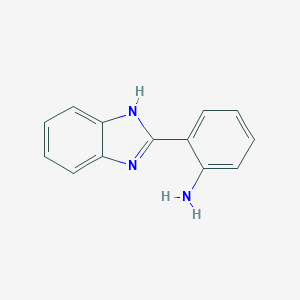
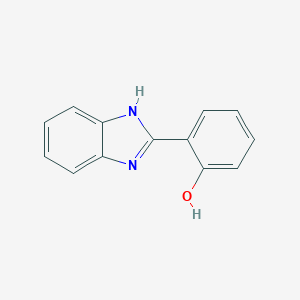
![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)


